Absolute Stereochemical Configuration: The Defining Differentiator from L-Altraric Acid
D‑Altraric acid possesses four fully defined stereocenters with the absolute configuration (2S,3R,4S,5S), whereas L‑altraric acid has the opposite configuration at all four centers [1][2]. This complete inversion of chirality creates a diastereomeric relationship in any chiral environment (e.g., when complexed with a chiral selector or enzyme). In practical terms, D‑altraric acid will exhibit an optical rotation of equal magnitude but opposite sign to that of L‑altraric acid; the two enantiomers are not interchangeable in any application requiring stereochemical fidelity.
| Evidence Dimension | Absolute stereochemical configuration |
|---|---|
| Target Compound Data | 4 defined stereocenters: (2S,3R,4S,5S) |
| Comparator Or Baseline | L‑altraric acid: (2R,3R,4S,5R) [CHEBI:21398] |
| Quantified Difference | Inversion of all four chiral centers; enantiomeric relationship |
| Conditions | Stereochemical assignment via IUPAC nomenclature and ChEBI ontology |
Why This Matters
For chiral resolution, asymmetric catalysis, or studies of stereospecific biological activity, the exact enantiomer is non‑negotiable; substituting the L‑form would yield opposite or null results.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6857454, D-altraric acid. View Source
- [2] ChEBI. CHEBI:21101 – D-altraric acid. View Source
